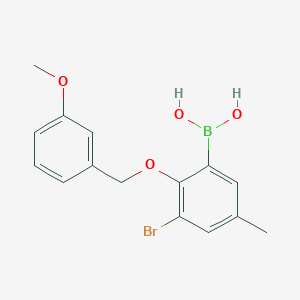

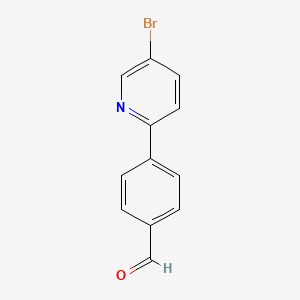

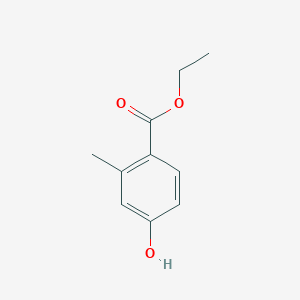

![molecular formula C13H19ClN2O3 B1340097 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-90-0](/img/structure/B1340097.png)

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

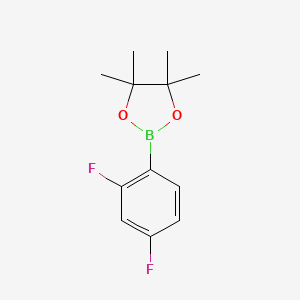

The compound "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their potential use as therapeutic agents. The presence of a 4-nitrophenoxy group in the compound suggests that it may have specific chemical properties and biological activities that could be explored for various applications.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to the piperidine ring to enhance or modify their biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase (anti-AChE) activity . Similarly, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential sigma receptor ligands, with various N-substituents and moieties on the phenoxy ring affecting their affinity and selectivity . These synthetic approaches could be relevant for the synthesis of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride," although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their pharmacological profile. For example, the introduction of a benzylsulfonyl group in the benzoylamino moiety of a piperidine derivative resulted in one of the most potent inhibitors of acetylcholinesterase, with a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats . The cooperative hydrogen bond interactions between piperidine-ethanol and 2,6-dichloro-4-nitrophenol have been characterized, indicating the importance of hydrogen bonding in the stability and reactivity of such complexes . These insights into the molecular interactions and structure-activity relationships are crucial for understanding the behavior of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride."

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The study of 4-nitrophenyl-1-piperidinostyrene revealed its reactivity with an aromatic diazonium salt to afford arylhydrazonal, which further reacts to yield pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives . These reactions demonstrate the versatility of piperidine derivatives in organic synthesis, which could be applicable to the chemical reactions of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their log P values, can be estimated using HPLC analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. The halogenated 4-(phenoxymethyl)piperidines showed a range of dissociation constants for sigma-1 and sigma-2 receptors, indicating their potential as radiolabeled probes for in vivo studies . The antidiarrheal activity of aryl-hydroxy-piperidinoalkyl-thiazolidinones, which was counteracted by naloxone, suggests the involvement of opioid receptors . These studies provide a foundation for predicting the properties of "4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride" and its potential biological activities.

科学的研究の応用

Dielectric Studies of Piperidones :

- Research on the dielectric properties of H-bonded complexes of 2,6 diphenyl piperidin-4-one with various phenols, including p-nitrophenol, provides insights into the preferred orientation and interactions in piperidone complexes. Such studies contribute to understanding the molecular interactions and properties of similar compounds (Kumar, Sabesan, & Krishnan, 2002).

Synthesis and Oxidation of Piperidine Derivatives :

- The synthesis, dehydration, and oxidation of 3-cyano-4,6-diaryl-5-ethoxycarbonyl-6-hydroxypiperidine-2-thiones have been explored. This work sheds light on the synthesis routes and chemical reactivity of piperidine derivatives, which could be relevant for developing new compounds with potential applications (Krauze & Duburs, 2000).

Anticancer Activity of Piperidine Derivatives :

- The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer activity demonstrate the potential of piperidine derivatives in medicinal chemistry and drug development (Rehman et al., 2018).

Spectroscopic and Theoretical Studies :

- Spectroscopic and theoretical studies of complexes involving piperidinium-3-carboxylic acid and dichloro-nitrophenol provide insights into the structural and electronic properties of such compounds, which can be crucial for understanding their behavior in various applications (Anioła et al., 2016).

特性

IUPAC Name |

4-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJHUKYOSWLCSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | |

CAS RN |

1220037-90-0 |

Source

|

| Record name | Piperidine, 4-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。